molecular formula C17H20ClFN4O2S2 B8103251 Nav1.7-IN-3

Nav1.7-IN-3

Cat. No.: B8103251
M. Wt: 431.0 g/mol
InChI Key: XFWKBJBSEOZBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nav1.7-IN-3 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibiting Nav1.7 has been identified as a promising approach for developing analgesic drugs, particularly for conditions involving chronic pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.7-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the scalability of the synthetic route, cost-effectiveness, and environmental considerations. Process optimization and quality control measures are essential to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Nav1.7-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

Pain Management

Nav1.7-IN-3 has been investigated for its efficacy in managing various pain types:

  • Neuropathic Pain : Studies indicate that selective inhibition of Nav1.7 can alleviate symptoms associated with neuropathic pain models in mice . For instance, conditional knockout models have shown that the absence of Nav1.7 leads to significant reductions in mechanical allodynia and thermal hyperalgesia.
  • Inflammatory Pain : Research has demonstrated that this compound can modulate inflammatory pain responses, potentially providing a dual mechanism for treating both neuropathic and inflammatory pain .

Case Studies

Case StudyFindingsImplications
Study on S241T mutation Patients with this mutation showed sensitivity to carbamazepine, indicating potential responsiveness to Nav1.7 inhibitors .Highlights the importance of genetic profiling in personalized pain management strategies.
Nav1.7 Knockout Mice Mice lacking Nav1.7 exhibited reduced responses to painful stimuli across multiple models .Supports the hypothesis that targeting Nav1.7 could yield effective analgesics with fewer side effects compared to broader-spectrum sodium channel blockers.
Supramolecular Clusters Research indicates that Nav1.7 forms active clusters with other channels like Nav1.8, suggesting a complex interplay in pain signaling pathways .This finding could lead to combined therapies targeting multiple components of the pain signaling cascade for enhanced efficacy.

Clinical Implications

The modulation of Nav1.7 through compounds like this compound presents a promising avenue for developing new analgesics with improved specificity and reduced side effects compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The challenge remains in translating these findings from preclinical models to effective clinical treatments due to discrepancies observed between animal models and human responses .

Mechanism of Action

Nav1.7-IN-3 exerts its effects by binding to the voltage-gated sodium channel Nav1.7, thereby inhibiting its activity. This inhibition prevents the initiation and propagation of action potentials in sensory neurons, leading to a reduction in pain signal transmission. The molecular targets and pathways involved include the modulation of ion flow through the sodium channel and the subsequent impact on neuronal excitability.

Comparison with Similar Compounds

Nav1.7-IN-3 is compared with other similar compounds, such as:

    Lacosamide: Another sodium channel inhibitor with a different binding site and mechanism of action.

    Carbamazepine: A widely used anticonvulsant that also inhibits sodium channels but lacks selectivity for Nav1.7.

    Bupivacaine: A local anesthetic that targets sodium channels but is not specific to Nav1.7.

This compound is unique due to its high selectivity for the Nav1.7 channel, making it a promising candidate for targeted pain relief with potentially fewer side effects compared to less selective inhibitors .

Biological Activity

Nav1.7-IN-3 is a compound that targets the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Overview of Nav1.7

Nav1.7 is a member of the voltage-gated sodium channel family and is primarily expressed in nociceptive neurons, where it is essential for the generation and propagation of action potentials in response to painful stimuli. Mutations in the SCN9A gene, which encodes Nav1.7, have been linked to various pain disorders, including congenital insensitivity to pain and hyperalgesia . Due to its pivotal role in pain modulation, Nav1.7 has emerged as a promising target for analgesic drug development.

The biological activity of this compound involves the selective inhibition of Nav1.7 channels, thereby reducing neuronal excitability and pain signaling. Recent studies have shown that S-palmitoylation , a post-translational modification, regulates Nav1.7 activity by influencing its current density and inactivation properties . Inhibition of Nav1.7 leads to decreased excitability in nociceptive neurons, which can alleviate pain sensations .

Efficacy and Selectivity

This compound has demonstrated significant efficacy in preclinical models:

  • In vitro studies indicate that this compound effectively inhibits Nav1.7 currents with a potency comparable to that of other selective blockers such as JZTX-34 .
  • Kinetic analysis reveals that the compound preferentially affects Nav1.7 over other sodium channel subtypes, confirming its selectivity .

The following table summarizes the comparative efficacy of various Nav1.7 inhibitors:

CompoundIC50 (nM)Selectivity for Nav1.7
JZTX-3491High
This compoundTBDHigh
Other BlockersVariesModerate to Low

Case Study 1: Analgesic Effects in Animal Models

In a study involving rodent models of inflammatory pain, administration of this compound resulted in a significant reduction in pain-related behaviors compared to control groups . The results indicated that the compound could effectively diminish both acute and chronic pain responses.

Case Study 2: Human Sensory Neuron Response

Utilizing induced pluripotent stem cell-derived sensory neurons from patients with SCN9A mutations, researchers assessed the impact of this compound on action potential thresholds and excitability . The findings revealed that treatment with the compound restored normal excitability patterns in these neurons, suggesting potential therapeutic benefits for patients with pain syndromes associated with dysfunctional Nav1.7 channels.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Regulation by Calcium Signaling : Elevated intracellular calcium levels have been shown to modulate Nav1.7 expression and function, indicating a complex interplay between ion channels and calcium signaling pathways .
  • Impact on Immune Cells : Studies suggest that inhibiting Nav1.7 can also influence immune cell function, particularly in dendritic cells (DCs), where downregulation of Nav1.7 correlates with increased sensitivity to activation signals .

Properties

IUPAC Name

5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKBJBSEOZBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nav1.7-IN-3
Reactant of Route 2
Nav1.7-IN-3
Reactant of Route 3
Reactant of Route 3
Nav1.7-IN-3
Reactant of Route 4
Reactant of Route 4
Nav1.7-IN-3
Reactant of Route 5
Reactant of Route 5
Nav1.7-IN-3
Reactant of Route 6
Reactant of Route 6
Nav1.7-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.